molecular formula C22H25NO4 B3292659 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one CAS No. 879046-51-2

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one

Cat. No.: B3292659
CAS No.: 879046-51-2
M. Wt: 367.4 g/mol
InChI Key: DRYFOIPBRUWRON-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one is a high-purity, synthetic indolin-2-one derivative intended for research and development purposes in biochemistry and pharmacology. This compound is provided as a stable solid and is characterized by NMR and mass spectrometry to ensure identity and quality (>95% purity). The indolin-2-one pharmacophore is a privileged scaffold in medicinal chemistry and is found in compounds with a range of biological activities . Specifically, 3-substituted indolin-2-ones are a recognized novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases (RTKs) . This suggests potential research applications for this compound in studying intracellular signaling pathways, cell proliferation, and oncology. The specific substitutions on the core scaffold—including the 7-methyl group, the 2-oxopropyl moiety at the 3-position, and the 3-(o-tolyloxy)propyl chain on the nitrogen—are designed to modulate the compound's potency, selectivity, and physicochemical properties. Researchers can utilize this molecule as a chemical tool to probe kinase function or as a lead structure for the development of targeted therapeutic agents. This product is labeled with the following warning: For Research Use Only. Not intended for any human or veterinary diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15-8-4-5-11-19(15)27-13-7-12-23-20-16(2)9-6-10-18(20)22(26,21(23)25)14-17(3)24/h4-6,8-11,26H,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFOIPBRUWRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3C)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one typically involves multiple steps, starting with the formation of the indolin-2-one core. One common approach is to start with a suitable indole derivative, which undergoes various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would require careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemistry.

Medicine

Potential medical applications include the development of new drugs or therapeutic agents. The compound's structure suggests it could interact with specific receptors or enzymes, leading to new treatments for various diseases.

Industry

In industry, this compound could be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one exerts its effects would depend on its specific application. For example, if used as a drug, it might bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the compound's interactions within the biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indolin-2-one Family

The closest structural analogue is BH46501 (3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one, CAS: 879046-69-2). Both compounds share the indolin-2-one core and substituent positions but differ in the phenoxy group attached to the propyl chain:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one Not available C22H25NO4* ~367.44* 1-(3-(2-methylphenoxy)propyl) substituent
BH46501 879046-69-2 C22H25NO5 383.4376 1-(3-(2-methoxyphenoxy)propyl) substituent
BH46505 883280-01-1 C16H21N3O 271.3574 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

*Inferred based on structural analysis.

Key Differences and Implications:

  • Substituent Effects (Target vs. BH46501): The o-tolyloxy group (2-methylphenoxy) in the target compound introduces a sterically bulky, electron-donating methyl group, which may enhance lipophilicity and membrane permeability compared to the 2-methoxyphenoxy group in BH46501. The molecular weight difference (~16 Da) reflects the absence of an oxygen atom in the target compound’s phenoxy substituent.

Comparison with Structurally Distinct Compounds (BH46505)

BH46505 (2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole) represents a divergent scaffold. Unlike the indolin-2-one core, BH46505 features a 1,3,4-oxadiazole ring, an azepane moiety, and a p-tolyl group. Oxadiazoles are known as bioisosteres for esters or amides, often enhancing metabolic stability. This structural divergence suggests BH46505 may target different biological pathways (e.g., enzyme inhibition via hydrogen bonding) compared to indolin-2-one derivatives .

Research Findings and Hypotheses

  • Biological Activity: Indolin-2-one derivatives often inhibit kinases (e.g., VEGF receptors), while oxadiazoles like BH46505 may interact with nucleic acids or GPCRs. Direct comparative biological data are unavailable, but structural analysis suggests divergent target profiles .

Biological Activity

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one is a synthetic compound belonging to the indole derivatives family, which are known for their diverse biological activities. This compound has attracted attention due to its potential therapeutic effects, particularly in oncology and other medical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an indolinone core with various functional groups that contribute to its biological activity. The IUPAC name for this compound is this compound, and its chemical formula is C24H23NO4C_{24}H_{23}NO_4.

The mechanism of action of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The presence of the indole nucleus allows for high-affinity binding to various biological targets, influencing multiple pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines, including:

Cell Line IC50 Value (μM) Effect
A2780 (Ovarian)4.47 - 52.8Induces cell cycle arrest
MCF-7 (Breast)ModerateInhibits tubulin polymerization

In particular, the compound has been shown to induce G2/M phase arrest in the cell cycle of A2780 cells, suggesting a potential role as a tubulin inhibitor . Molecular docking studies confirm that it interacts with the colchicine binding site on tubulin, which is crucial for microtubule dynamics during mitosis .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for additional biological activities:

  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, although detailed studies are still required to elucidate these effects.

Case Studies

A notable study focused on synthesizing oxazinonaphthalene analogs revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity against resistant cancer cell lines. The most effective compounds were identified through MTT assays and further analyzed for their mechanism involving tubulin inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one, and what critical parameters ensure optimal yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the indolin-2-one core via condensation reactions, using 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors (modified from Schemes in and ).
  • Step 2 : Introduction of the 3-(o-tolyloxy)propyl side chain via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
  • Step 3 : Hydroxy and oxopropyl group incorporation using ketone or aldehyde intermediates under controlled pH (e.g., AcOH/NaOAc buffers) to avoid side reactions .
    • Key Parameters : Reaction temperature (60–80°C for indole alkylation), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1.1:1 for aldehyde:amine couplings) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity threshold for biological assays .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify indolin-2-one backbone (δ 170–175 ppm for carbonyl) and substituent integration (e.g., o-tolyloxy protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~383 g/mol) and detect fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar indolin-2-one derivatives?

  • Case Study : and highlight conflicting results for analogs with varying substituents (e.g., methyl vs. methoxy groups).
  • Resolution Methods :

  • Dose-Response Curves : Compare EC50 values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to explain potency differences due to steric hindrance from o-tolyloxy groups .

Q. How can researchers design experiments to elucidate the mechanism of action in neurodegenerative models?

  • Experimental Framework :

  • In Vitro : Primary neuronal cultures treated with the compound (1–50 µM) to assess neuroprotection against oxidative stress (H2O2-induced apoptosis). Measure caspase-3/7 activity and mitochondrial membrane potential .
  • In Vivo : Transgenic mouse models (e.g., Alzheimer’s) dosed orally (10 mg/kg/day) for 4 weeks. Evaluate cognitive performance (Morris water maze) and amyloid-β plaque reduction via immunohistochemistry .

Q. What environmental stability and ecotoxicological assessments are warranted for this compound?

  • Environmental Fate Studies :

  • Hydrolysis : Incubate in pH 7.4 buffer at 25°C; monitor degradation via LC-MS to estimate half-life (reference: ’s Project INCHEMBIOL protocols).
  • Photolysis : Expose to UV light (254 nm) and quantify byproducts (e.g., indole ring oxidation products) .
    • Ecotoxicology :
  • Daphnia magna Acute Toxicity : 48-h LC50 testing; compare to EPA guidelines for prioritization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.